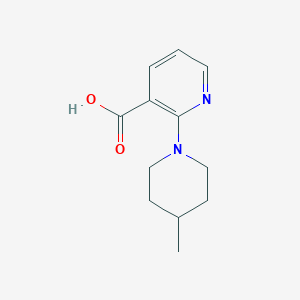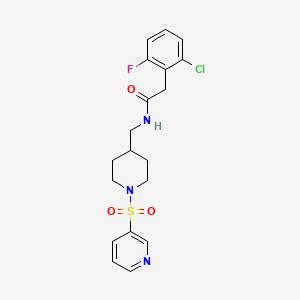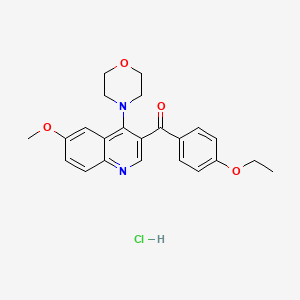
2-(4-甲基-1-哌啶基)烟酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methyl-1-piperidinyl)nicotinic acid is a chemical compound with the molecular formula C12H16N2O2. It is a derivative of nicotinic acid, where the hydrogen atom at the 2-position of the pyridine ring is replaced by a 4-methyl-1-piperidinyl group.
科学研究应用
2-(4-Methyl-1-piperidinyl)nicotinic acid has several scientific research applications:
作用机制
Target of Action
It is known that nicotinic acid, a closely related compound, acts as a precursor to nicotinamide coenzymes . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .
Mode of Action
Indirectly, it acts as a precursor to nicotinamide coenzymes, which are involved in many vital redox reactions . Direct effects of nicotinic acid include antilipolytic, vasodilatory, and neuroprotective functions .
Biochemical Pathways
Nicotinic acid, a closely related compound, is known to be involved in redox metabolism and nad-dependent pathways . The nicotinamide moiety of the coenzymes derived from nicotinic acid acts as an electron donor or acceptor in many vital redox reactions .
Result of Action
Nicotinic acid, a similar compound, is known to play a vital role in maintaining efficient cellular function .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-1-piperidinyl)nicotinic acid typically involves the reaction of nicotinic acid with 4-methylpiperidine under specific conditions. One common method includes:
Starting Materials: Nicotinic acid and 4-methylpiperidine.
Reaction Conditions: The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of 2-(4-Methyl-1-piperidinyl)nicotinic acid may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and yield. The use of alternative coupling agents and catalysts that are more environmentally friendly and cost-effective is also explored .
化学反应分析
Types of Reactions
2-(4-Methyl-1-piperidinyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The piperidine ring can undergo substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions include N-oxides, alcohol derivatives, and various substituted piperidine derivatives .
相似化合物的比较
Similar Compounds
Nicotinic Acid:
Isonicotinic Acid: Another derivative of nicotinic acid, used in the synthesis of isoniazid, an important anti-tuberculosis drug.
Picolinic Acid: A positional isomer of nicotinic acid, used in the synthesis of metal chelates and as a dietary supplement.
Uniqueness
2-(4-Methyl-1-piperidinyl)nicotinic acid is unique due to the presence of the 4-methyl-1-piperidinyl group, which imparts distinct chemical and biological properties. This modification enhances its potential as a therapeutic agent and broadens its range of applications in scientific research .
属性
IUPAC Name |
2-(4-methylpiperidin-1-yl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-9-4-7-14(8-5-9)11-10(12(15)16)3-2-6-13-11/h2-3,6,9H,4-5,7-8H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXHFIVPZXGKPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=CC=N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-[(2,4-Dichlorophenyl)methyl]-3-methyl-8-(4-propylpiperazinyl)-1,3,7-trihydro purine-2,6-dione](/img/structure/B2358832.png)

![N-[4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2358837.png)



![3-(N-benzylacetamido)-N-[cyano(2-methylphenyl)methyl]propanamide](/img/structure/B2358841.png)



![2-(1,3,6,7-tetramethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid](/img/structure/B2358848.png)

![3-benzyl-7-((3-chlorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2358850.png)

